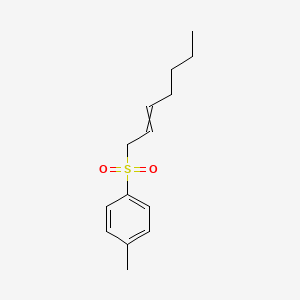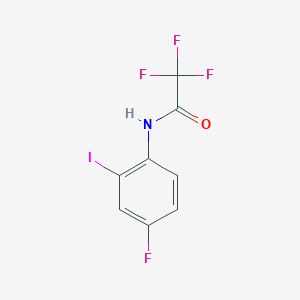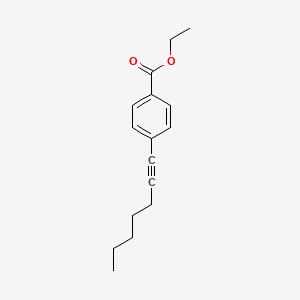
Silane, trimethyl(1-methylundecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(1-methylundecyl)- is an organosilicon compound with the molecular formula C15H34Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This particular compound features a trimethylsilyl group attached to a 1-methylundecyl chain, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-methylundecyl)- typically involves the hydrosilylation of 1-methylundecene with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions generally include:
Temperature: 50-100°C
Pressure: Atmospheric or slightly elevated
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl(1-methylundecyl)- follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized catalyst systems are employed to enhance yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl(1-methylundecyl)- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Catalysts like palladium or platinum are employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes
Reduction: Alkanes or other reduced products
Substitution: Various substituted silanes
Applications De Recherche Scientifique
Silane, trimethyl(1-methylundecyl)- finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(1-methylundecyl)- involves its ability to donate hydride ions or act as a radical initiator. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilane
- Triethylsilane
- Triphenylsilane
Uniqueness
Silane, trimethyl(1-methylundecyl)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. Compared to other silanes, it offers enhanced hydrophobicity and flexibility, making it suitable for specialized applications in coatings and surface treatments.
Propriétés
Numéro CAS |
543717-17-5 |
|---|---|
Formule moléculaire |
C15H34Si |
Poids moléculaire |
242.52 g/mol |
Nom IUPAC |
dodecan-2-yl(trimethyl)silane |
InChI |
InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-14-15(2)16(3,4)5/h15H,6-14H2,1-5H3 |
Clé InChI |
RBEBVNBXUHXESQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
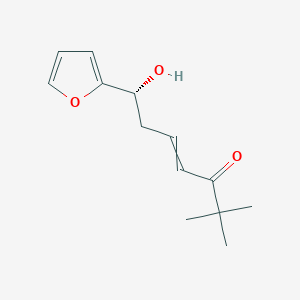
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
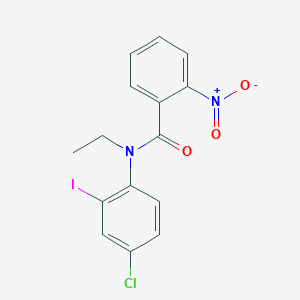
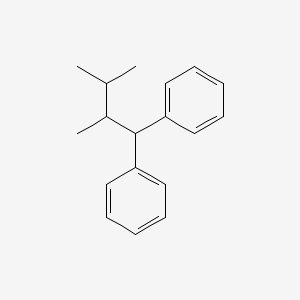
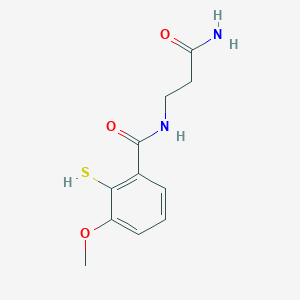


![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
